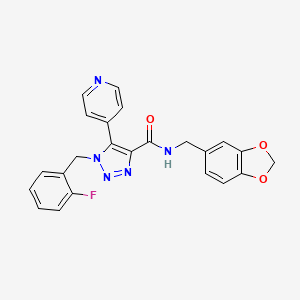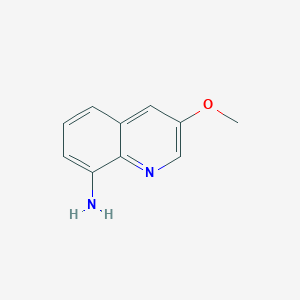
3-Methoxyquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyquinolin-8-amine is a chemical compound that belongs to the quinoline family. . The compound’s structure consists of a quinoline ring with a methoxy group at the 3-position and an amine group at the 8-position.
Mechanism of Action
Target of Action
3-Methoxyquinolin-8-amine is a type of 8-quinolinamine . 8-Quinolinamines have been found to exhibit potent in vitro antimalarial activity . They act on the Plasmodium species , particularly Plasmodium falciparum , Plasmodium vivax , Plasmodium malariae , and Plasmodium ovale . These are the parasites responsible for causing malaria, one of the most prevalent protozoan parasitic diseases .
Mode of Action
It is known that quinoline-based compounds, such as quinine, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin . This disruption in the parasite’s normal functioning leads to its death, thereby treating the malaria infection.
Biochemical Pathways
It is known that quinoline-based compounds affect thehemoglobin digestion pathway of the malaria parasite . By interfering with this pathway, these compounds prevent the parasite from obtaining the necessary nutrients from the host’s red blood cells, leading to the parasite’s death .
Result of Action
The primary result of the action of this compound is the death of the malaria parasite . By interfering with the parasite’s ability to digest hemoglobin, the compound deprives the parasite of essential nutrients, leading to its death . This results in the clearance of the parasite from the host’s body, thereby treating the malaria infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyquinolin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2-chloroquinoline under specific conditions to yield the desired product. Another approach includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methoxy and amine groups onto the quinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyquinolin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into more saturated structures.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-8-carboxylic acid, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
3-Methoxyquinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial, anticancer, and antifungal properties.
Medicine: Research has shown that this compound and its derivatives have potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methoxyquinolin-8-amine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a methoxy group at the 3-position and an amine group at the 8-position. This specific arrangement of functional groups contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methoxyquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQOAXQZYTWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
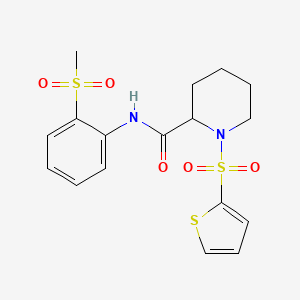
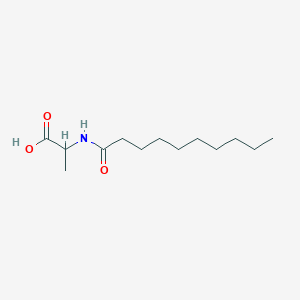
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)
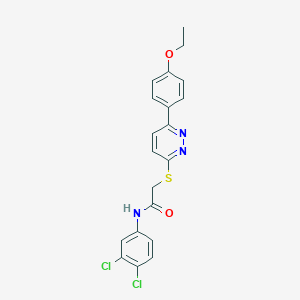
![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)
![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)
![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

![2,5-dimethyl-4-[(morpholin-4-yl)methyl]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2408736.png)
![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2408737.png)
![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)


